molecular formula C14H14N2O2S B1402093 Ethyl 2-[(3-aminophenyl)thio]isonicotinate CAS No. 1415719-48-0

Ethyl 2-[(3-aminophenyl)thio]isonicotinate

Cat. No.: B1402093
CAS No.: 1415719-48-0
M. Wt: 274.34 g/mol
InChI Key: UJQAXWJMAHHULP-UHFFFAOYSA-N
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Description

Ethyl 2-[(3-aminophenyl)thio]isonicotinate is a chemical compound with the molecular formula C14H14N2O2S and a molecular weight of 274.34 g/mol . It is used primarily in scientific research and as a synthetic intermediate . The compound features a thioether linkage between an aminophenyl group and an isonicotinate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3-aminophenyl)thio]isonicotinate typically involves the reaction of 3-aminothiophenol with ethyl isonicotinate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3-aminophenyl)thio]isonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, esters

Mechanism of Action

The mechanism of action of Ethyl 2-[(3-aminophenyl)thio]isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thioether linkage and aminophenyl group allow it to bind to active sites of enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(4-aminophenyl)thio]isonicotinate
  • Ethyl 2-[(3-nitrophenyl)thio]isonicotinate
  • Ethyl 2-[(3-hydroxyphenyl)thio]isonicotinate

Uniqueness

Ethyl 2-[(3-aminophenyl)thio]isonicotinate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable molecule for research and development .

Properties

IUPAC Name

ethyl 2-(3-aminophenyl)sulfanylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c1-2-18-14(17)10-6-7-16-13(8-10)19-12-5-3-4-11(15)9-12/h3-9H,2,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJQAXWJMAHHULP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)SC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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